

Spectroscopic Profile of 1-Hydroxymethyl-3-cyclopentene: A Technical Guide

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Compound of Interest

Compound Name: **1-Hydroxymethyl-3-cyclopentene**

Cat. No.: **B1301006**

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Hydroxymethyl-3-cyclopentene** (also known as (Cyclopent-3-en-1-yl)methanol), a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1-Hydroxymethyl-3-cyclopentene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
5.68	Singlet	2H	-	-CH=CH-
3.57	Doublet	2H	6.0	-CH ₂ OH
2.54-2.48	Multiplet	3H	-	-CH- and one - CH ₂ -
2.15-2.10	Multiplet	2H	-	one -CH ₂ -

Solvent: CDCl₃, Frequency: 400 MHz[[1](#)]

¹³C NMR Data

While experimental ¹³C NMR data from the primary literature by G. A. Olah et al. is cited in public databases, the specific chemical shift values are not readily available in the reviewed sources.[[2](#)] Predicted ¹³C NMR data is commonly used in such cases and is available through various chemical software and databases. For the purpose of this guide, a representative set of predicted chemical shifts is provided below.

Chemical Shift (δ) ppm (Predicted)	Assignment
129.5	-CH=CH-
67.0	-CH ₂ OH
42.0	-CH-
35.0	-CH ₂ -

Infrared (IR) Spectroscopy

A definitive experimental IR spectrum for **1-Hydroxymethyl-3-cyclopentene** is not publicly available in the searched repositories. However, the expected characteristic absorption bands can be inferred from its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (alcohol)
~3030	Medium	=C-H stretch (alkene)
~2920	Strong	C-H stretch (alkane)
~1650	Medium, Sharp	C=C stretch (alkene)
~1050	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

An experimental mass spectrum for **1-Hydroxymethyl-3-cyclopentene** is not readily available. The expected fragmentation pattern under electron ionization (EI) would likely involve the following key fragments.

m/z	Proposed Fragment
98	[M] ⁺ (Molecular Ion)
97	[M-H] ⁺
80	[M-H ₂ O] ⁺
67	[M-CH ₂ OH] ⁺
31	[CH ₂ OH] ⁺

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented.

Synthesis of 1-Hydroxymethyl-3-cyclopentene

A common synthetic route to **1-Hydroxymethyl-3-cyclopentene** involves the reduction of 3-cyclopentenecarboxylic acid or its esters.[\[1\]](#)[\[3\]](#)

Protocol:

- A solution of 3-cyclopentenecarboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LAH) (3 equivalents) in anhydrous THF at -78 °C.
- The reaction mixture is stirred at this temperature for several hours.
- The reaction is quenched by the careful addition of 1 M aqueous sodium hydroxide solution.
- The mixture is allowed to warm to room temperature and stirred for an additional period.
- The resulting precipitate is removed by filtration.
- The filtrate is concentrated under reduced pressure, and the residue is extracted with diethyl ether.
- The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield **1-Hydroxymethyl-3-cyclopentene**.^[3]

NMR Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of the purified **1-Hydroxymethyl-3-cyclopentene** is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- The NMR spectrometer is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei.
- The magnetic field is shimmed to achieve homogeneity.
- For ^1H NMR, a standard pulse sequence is used to acquire the spectrum.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to obtain singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: A neat (thin film) sample preparation is suitable for liquid samples like **1-Hydroxymethyl-3-cyclopentene**.

- A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- The plates are pressed together to form a thin liquid film.

Data Acquisition:

- A background spectrum of the empty salt plates is recorded.
- The sample is placed in the spectrometer's sample holder.
- The infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- A dilute solution of **1-Hydroxymethyl-3-cyclopentene** in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
- The sample is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) interface for separation and purification.
- Electron Ionization (EI) is a common method for generating ions, where the sample is bombarded with a high-energy electron beam.

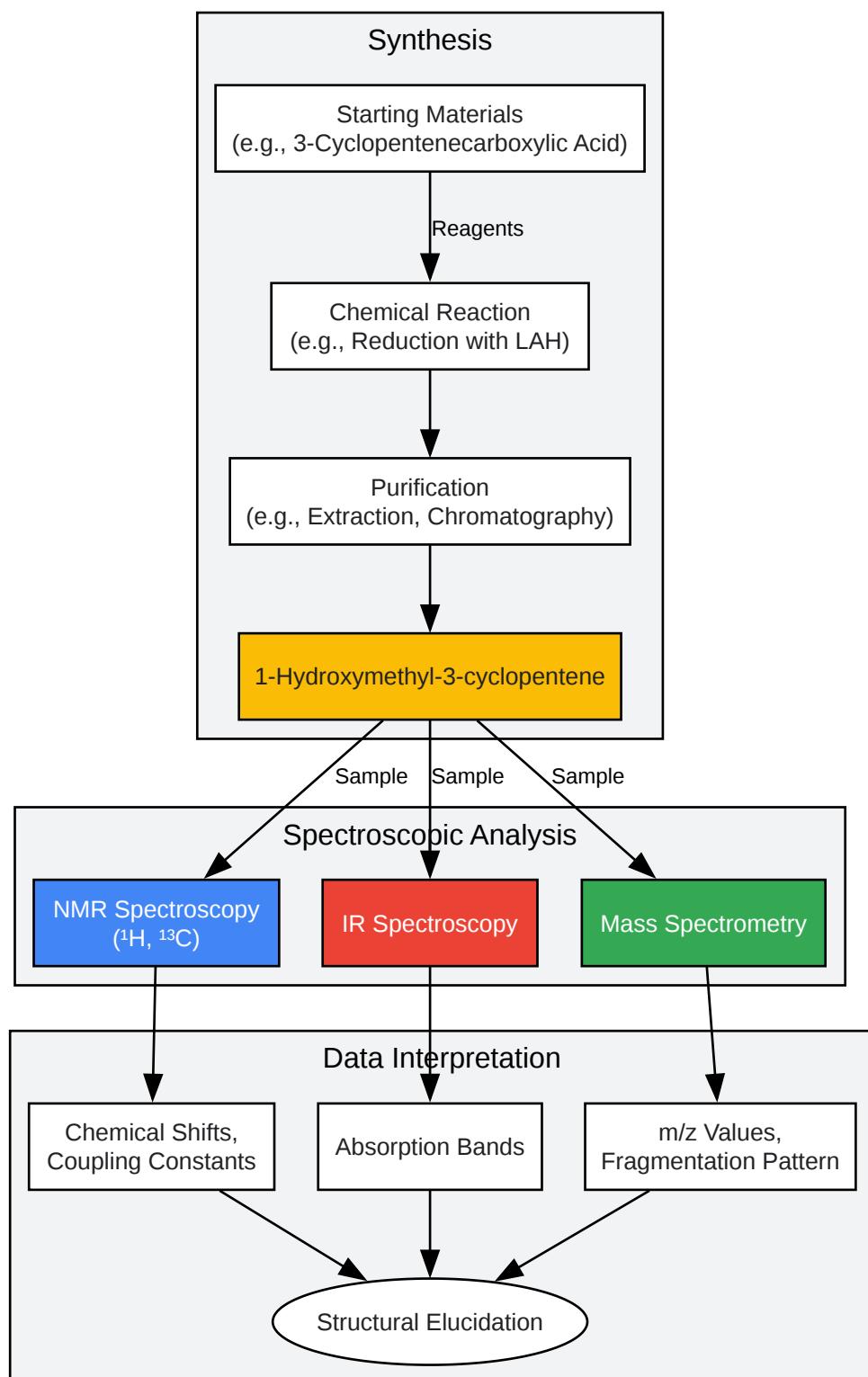
Mass Analysis and Detection:

- The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

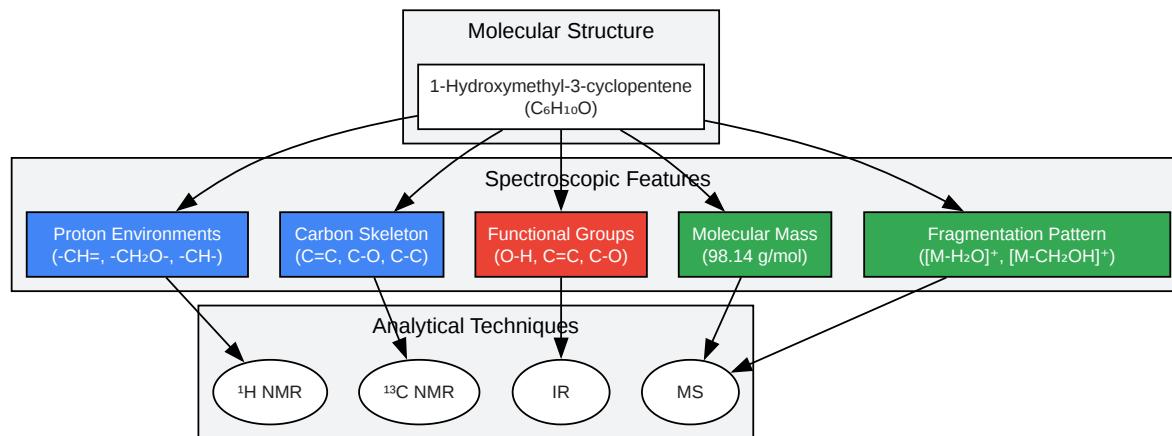
- The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the key workflows and relationships in the spectroscopic analysis of **1-Hydroxymethyl-3-cyclopentene**.

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Caption: Workflow for the synthesis and spectroscopic analysis of **1-Hydroxymethyl-3-cyclopentene**.



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Caption: Logical relationships between molecular structure and spectroscopic data.

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